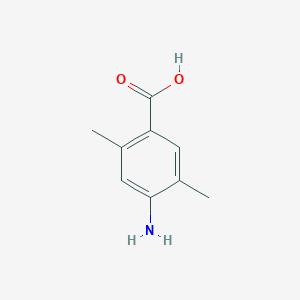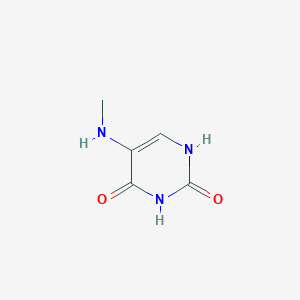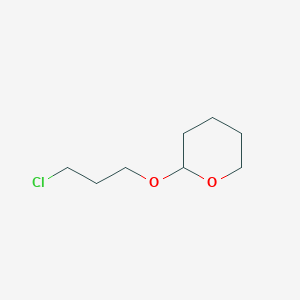![molecular formula C7H4ClNS B1585302 6-Chlorobenzo[d]thiazole CAS No. 2942-10-1](/img/structure/B1585302.png)
6-Chlorobenzo[d]thiazole
Overview
Description
6-Chlorobenzo[d]thiazole is an organic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused with a thiazole ring, with a chlorine atom attached to the benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory, analgesic, and antimicrobial properties .
Mechanism of Action
Target of Action
The primary target of 6-Chlorobenzo[d]thiazole is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a significant role in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, this compound disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzymes and disrupting the production of prostaglandins, this compound can alleviate these symptoms .
Biochemical Analysis
Biochemical Properties
6-Chlorobenzo[d]thiazole has been found to interact with various enzymes and proteins, contributing to its potential biological activities . For instance, it has been reported that derivatives of this compound have shown significant anti-inflammatory and analgesic activities . These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to have significant anti-inflammatory and analgesic activities, which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism . The exact cellular targets and mechanisms of action of this compound remain to be fully elucidated .
Molecular Mechanism
It is believed to exert its effects at the molecular level through interactions with various biomolecules . For instance, it has been suggested that this compound may inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not readily degrade
Metabolic Pathways
It is known that the compound can interact with various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chlorobenzo[d]thiazole can be synthesized through various methods. One common approach involves the cyclization of 2-chlorothiobenzamide with phosphorus pentachloride (PCl5) under reflux conditions. Another method includes the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form diverse derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution: Formation of various substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Scientific Research Applications
6-Chlorobenzo[d]thiazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Aminobenzothiazole: Contains an amino group instead of a chlorine atom, leading to different reactivity and applications.
6-Methylbenzo[d]thiazole: Has a methyl group instead of a chlorine atom, affecting its chemical properties and biological activity.
Uniqueness
6-Chlorobenzo[d]thiazole is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and contributes to its diverse biological activities. This makes it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
6-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBQGOMAISTKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326036 | |
| Record name | 6-Chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-10-1 | |
| Record name | 2942-10-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 6-chlorobenzo[d]thiazole as a bridging ligand in platinum(II) complexes impact their electroluminescence properties compared to non-halogenated counterparts?
A1: Research by [] demonstrated that replacing the hydrogen atom in the benzo[d]thiazole-2-thiolate bridging ligand with chlorine resulted in a significant enhancement of electroluminescence brightness. The complex containing this compound (Pt3) exhibited a 2-fold increase in brightness compared to the complex with an unsubstituted ligand (Pt1) []. This suggests that the introduction of chlorine influences the electronic properties and intermolecular interactions within the complex, ultimately affecting its luminescent behavior. While the study highlights the positive impact of fluorine substitution for enhanced brightness, further research is needed to fully elucidate the structure-property relationships governing the electroluminescence of these platinum(II) complexes with varying substituents on the bridging ligand.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















